Tetrabutylammonium 3-iodo phenyltrifluoroborate
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Overview
Description
Preparation Methods
The synthesis of Tetrabutylammonium 3-iodo phenyltrifluoroborate typically involves the reaction of 3-iodophenylboronic acid with tetrabutylammonium fluoride in the presence of a suitable solvent. The reaction conditions often include a controlled temperature and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Tetrabutylammonium 3-iodo phenyltrifluoroborate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetrabutylammonium 3-iodo phenyltrifluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is utilized in the study of biological molecules and their interactions, especially in proteomics research.
Medicine: Research involving this compound can contribute to the development of new pharmaceuticals by enabling the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which Tetrabutylammonium 3-iodo phenyltrifluoroborate exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and reaction conditions. For example, in coupling reactions, the compound acts as a source of the 3-iodophenyl group, which can be transferred to other molecules to form new carbon-carbon bonds .
Comparison with Similar Compounds
Tetrabutylammonium 3-iodo phenyltrifluoroborate can be compared with other similar compounds, such as:
Tetrabutylammonium 3-bromo phenyltrifluoroborate: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Tetrabutylammonium 3-chloro phenyltrifluoroborate: Contains a chlorine atom, which also affects its chemical properties and uses.
Tetrabutylammonium 3-fluoro phenyltrifluoroborate: The presence of a fluorine atom results in unique reactivity patterns compared to the iodine-containing compound.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which can participate in a variety of chemical transformations .
Properties
IUPAC Name |
tetrabutylazanium;trifluoro-(3-iodophenyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BF3I/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9,10)5-2-1-3-6(11)4-5/h5-16H2,1-4H3;1-4H/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSBUCCWJNIMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)I)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BF3IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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